Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate
Description
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate is a synthetic organic compound featuring a butanoate ester backbone modified with a morpholine-containing propylamino side chain. The ester group enhances lipophilicity, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
methyl 3-(3-morpholin-4-ylpropylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(10-12(15)16-2)13-4-3-5-14-6-8-17-9-7-14/h11,13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTFZGLGFHUFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate typically involves the reaction of morpholine with a suitable propylamine derivative, followed by esterification with butanoic acid or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate has several notable applications:
-
Medicinal Chemistry :
- Drug Design : The compound is explored for its potential in synthesizing new pharmaceuticals due to its ability to enhance solubility and bioavailability.
- Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties against various bacterial strains, including Gram-positive bacteria .
-
Biochemistry :
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurodegenerative diseases.
- Cytotoxicity Research : Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
-
Industrial Applications :
- Chemical Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the production of specialty chemicals and materials.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Enzyme Activity Modulation
In vitro assays demonstrated that the compound effectively inhibited AChE activity. This inhibition could be beneficial in developing treatments for conditions like Alzheimer's disease, where AChE modulation is crucial.
Cytotoxicity in Cancer Research
Research involving human cancer cell lines revealed that this compound induced apoptosis at certain concentrations. These findings highlight its potential as a lead compound for anticancer drug development.
Research Findings
Recent studies have provided insights into the pharmacological profiles of this compound:
- Binding Affinity : The morpholine group enhances binding affinity to various receptors, crucial for its biological activity.
- Toxicological Assessments : While exhibiting promising biological activity, further research is necessary to evaluate its safety profile for therapeutic use.
- Synthetic Pathways : The synthesis typically involves multi-step reactions optimizing yield and purity, making it accessible for further research applications.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate
- Structural Differences: Contains a fluorobutyl-indole moiety instead of a morpholinopropyl group. Features a 3,3-dimethylbutanoate ester (vs. unsubstituted butanoate in the target compound). Includes an indole ring, enabling π-π stacking interactions absent in the morpholine derivative.
- Implications: The fluorobutyl group increases electronegativity and metabolic stability compared to the morpholine’s polar but non-fluorinated chain.
Methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
- Structural Differences: Replaces indole with indazole, introducing an additional nitrogen atom in the aromatic system. Retains the fluorobutyl and 3,3-dimethylbutanoate groups.
- Implications: Indazole’s dual nitrogen atoms may improve binding to metal-containing enzymes (e.g., kinases) compared to morpholine’s lone nitrogen. The stereospecific (S)-configuration could influence chiral recognition in biological systems, a feature absent in the non-chiral morpholine derivative .
3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-ol and Derivatives
- Structural Differences: These compounds (e.g., 3-{2-[methyl(propyl)amino]ethyl}-1H-indol-4-ol) feature indole-4-ol cores with varied alkylamino side chains. Lack ester groups but include hydroxyl (-OH) substituents.
- Implications: The hydroxyl group enables hydrogen bonding and acidity, contrasting with the ester’s hydrolytic liability.
Comparative Data Table
| Compound Name | Key Functional Groups | Heterocycle | Substituents | Physicochemical Traits |
|---|---|---|---|---|
| Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate | Ester, morpholine | Morpholine | Propylamino | Moderate polarity, moderate logP |
| Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate | Ester, fluorobutyl, indole | Indole | 3,3-dimethyl, fluorobutyl | High logP, steric hindrance |
| Methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | Ester, fluorobutyl, indazole | Indazole | 3,3-dimethyl, fluorobutyl | Enhanced metal-binding, chiral center |
| 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-ol | Hydroxyl, alkylamino | Indole | Ethyl/propylamino | Polar, hydrogen-bond donor |
Research Findings and Hypotheses
- Metabolic Stability : Fluorinated analogs (e.g., fluorobutyl-indole derivatives) are predicted to resist oxidative metabolism better than morpholine-containing compounds due to fluorine’s electron-withdrawing effects .
- Target Selectivity: Indole/indazole-containing compounds may preferentially bind serotonin or kinase receptors, whereas morpholine derivatives could target amine-processing enzymes (e.g., monoamine oxidases).
- Synthetic Utility: The morpholinopropylamino group offers a versatile handle for further derivatization, while rigid aromatic systems (indole/indazole) limit conformational flexibility.
Biological Activity
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 244.33 g/mol
- CAS Number: 1155159-60-6
This compound acts primarily through its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs): The compound may modulate GPCR activity, influencing intracellular signaling pathways related to neurotransmission and inflammation .
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study involving bacterial strains resistant to conventional antibiotics, the compound demonstrated effective inhibition against:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 30 |
| Staphylococcus aureus | 28 |
| Klebsiella pneumoniae | 25 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can selectively induce apoptosis in cancer cell lines while sparing normal cells. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| Normal fibroblasts | >100 |
This selectivity highlights the potential of this compound in targeted cancer therapies .
Case Studies
-
Case Study on Antibacterial Resistance:
A recent study evaluated the efficacy of this compound against metronidazole-resistant Helicobacter pylori. The compound was able to restore sensitivity in resistant strains, suggesting a mechanism that could overcome existing antibiotic resistance . -
Cancer Treatment Research:
In vitro studies have demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation markers such as Ki67 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
